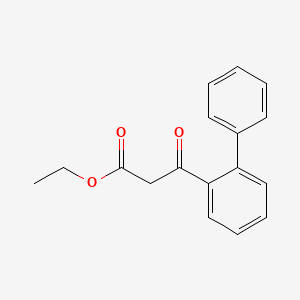

Ethyl (2-phenylbenzoyl)acetate

Description

Ethyl (2-phenylbenzoyl)acetate is a β-keto ester characterized by a 2-phenylbenzoyl group attached to the acetyl moiety, with an ethyl ester functional group. This compound is structurally significant due to its conjugated ketone and ester groups, which confer reactivity in nucleophilic additions and condensations. Applications of such compounds span pharmaceuticals, materials science, and synthetic intermediates, though this compound itself is noted as a discontinued product in commercial catalogs .

Properties

IUPAC Name |

ethyl 3-oxo-3-(2-phenylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPIMBNKIXKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-phenylbenzoyl)acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an organic solvent like benzene . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenylbenzoyl)acetate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Acid catalyst and an alcohol.

Major Products Formed

Hydrolysis: Benzoyl acetic acid and ethanol.

Reduction: Benzoyl alcohol and ethyl alcohol.

Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Ethyl (2-phenylbenzoyl)acetate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl (2-phenylbenzoyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Compounds with modified benzoyl substituents exhibit distinct physicochemical and biological properties:

Key Findings :

Heterocyclic Analogues

Incorporation of heterocycles alters electronic properties and bioactivity:

Key Findings :

Ester Group Modifications

Variations in the ester moiety influence solubility and metabolic stability:

Key Findings :

- Ethyl 2-phenylacetoacetate’s β-keto ester structure enables its use in synthesizing heterocycles and pharmaceuticals, unlike the more sterically hindered this compound .

- Glycinate esters (e.g., Ethyl N-(2-chlorobenzoyl)glycinate) demonstrate enhanced stability in biological systems, a trait exploitable in prodrug design .

Biological Activity

Ethyl (2-phenylbenzoyl)acetate, a compound belonging to the class of aromatic esters, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a phenyl group attached to a benzoyl moiety, which significantly influences its biological properties. The compound can be synthesized through various chemical pathways, including esterification and transesterification reactions. A notable method involves the reaction of 2-phenylacetyl chloride with ethyl acetate in the presence of a base catalyst.

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 62.5 µg/mL, compared to ciprofloxacin's MIC of 1.56 µg/mL for Gram-positive bacteria . Additionally, it showed activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values of 250 µg/mL and 500 µg/mL, respectively .

Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated using various cancer cell lines. The compound exhibited cytotoxicity with IC50 values of 13.5 µg/mL against HCT-116 cells and 25.3 µg/mL against HEP-2 cells . These values suggest that this compound could serve as a lead compound for developing new anticancer agents.

The mechanism underlying the biological activity of this compound is still under investigation. However, it is hypothesized that its antibacterial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Further studies utilizing molecular docking and dynamic simulations are required to elucidate these mechanisms thoroughly.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antibacterial Activity : A study conducted on various strains of bacteria demonstrated that this compound effectively inhibited bacterial growth, particularly in multi-drug resistant strains .

- Anticancer Potential : Research involving human cancer cell lines indicated that this compound could induce apoptosis, suggesting its potential as a chemotherapeutic agent .

Data Summary

| Biological Activity | MIC/IC50 Values | Control Comparisons |

|---|---|---|

| Antibacterial Activity | MIC against S. aureus: 62.5 µg/mL | Ciprofloxacin: 1.56 µg/mL |

| MIC against E. coli: 250 µg/mL | ||

| MIC against P. aeruginosa: 500 µg/mL | ||

| Cytotoxicity | IC50 against HCT-116: 13.5 µg/mL | Vinblastine: 2.34 µg/mL |

| IC50 against HEP-2: 25.3 µg/mL | Vinblastine: 6.61 µg/mL |

Q & A

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer : GC-MS is preferred for volatile compound analysis, providing molecular weight and fragmentation patterns (e.g., m/z 206.2 for C₁₂H₁₄O₃) . TLC with silica gel (Rf ~0.5 in ethyl acetate/hexane) monitors reaction progress, while NMR (¹H/¹³C) confirms structural features like the benzoyl and ester groups .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties. Store at -20°C to prevent decomposition . In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for spill management .

Q. How does TLC analysis assist in monitoring the progress of this compound synthesis?

- Methodological Answer : TLC with ethyl acetate/hexane (3:7) separates reactants and products. Spotting reaction aliquots at intervals reveals conversion efficiency. UV visualization or iodine staining detects low-concentration intermediates .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the ester group under acidic/basic conditions is a key side reaction. Neutralizing reaction mixtures post-synthesis and using anhydrous solvents minimize degradation. Excess alcohol drives esterification equilibrium toward product formation .

Advanced Research Questions

Q. How do reaction mechanisms differ when using palladium catalysts versus acid-catalyzed esterification?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura coupling, forming C-C bonds between aryl halides and boronic acids. Acid-catalyzed esterification involves nucleophilic acyl substitution, where protonation of the carbonyl enhances electrophilicity for alcohol attack . Kinetic studies (e.g., monitoring by IR spectroscopy) differentiate rate-determining steps .

Q. What are the key thermodynamic properties influencing the stability of this compound under various storage conditions?

- Methodological Answer : The compound’s heat of combustion (-10,110 J/g) and Henry’s Law constant (6.02) indicate volatility. Storage at -20°C in amber vials prevents photodegradation and hydrolysis. Thermodynamic data (e.g., ΔfH° = -804.7 kJ/mol) predict stability in inert atmospheres .

Q. How does the introduction of phenyl groups affect the polarity and solubility profile compared to simpler esters?

- Methodological Answer : The 2-phenylbenzoyl group increases hydrophobicity (logP ~2.5 vs. 0.7 for ethyl acetate). Solubility in nonpolar solvents (e.g., hexane) rises, while water solubility decreases (0.9 g/L vs. 80 g/L for ethyl acetate). Dipole moment calculations (1.88 D) confirm moderate polarity .

Q. Can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. What contradictions exist in literature regarding the optimal molar ratios for maximizing synthesis yield?

- Methodological Answer : Studies report conflicting acetic acid:ethanol ratios (1.0–2.0) for esterification. While suggests 2.0 minimizes material costs, highlights 0.67 as optimal for yield. Resolution requires kinetic profiling (e.g., HPLC tracking) under controlled conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.